molecular formula C7H14N2O3 B6548959 1-methyl-4-(nitromethyl)piperidin-4-ol CAS No. 116250-49-8

1-methyl-4-(nitromethyl)piperidin-4-ol

Cat. No.: B6548959
CAS No.: 116250-49-8
M. Wt: 174.20 g/mol
InChI Key: XIKAWPIDTFYWLQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(nitromethyl)piperidin-4-ol is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a nitromethyl group at the 1 and 4 positions, respectively, and a hydroxyl group at the 4 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol typically involves the reaction of N-methyl-4-piperidone with nitromethane under basic conditions . The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(nitromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-(nitromethyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(nitromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-Methyl-4-(nitromethyl)piperidin-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-4-(nitromethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-8-4-2-7(10,3-5-8)6-9(11)12/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKAWPIDTFYWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Nitromethane (6.6 mL, 122.0 mmol) and sodium methoxide (0.94 mL of 25 wt % in methanol, 4.1 mmol) were added to a solution of 1-methyl-4-piperidone (10 mL, 81.3 mmol) in ethanol (10 mL). After 30 minutes more ethanol (15 mL) was added to facilitate stirring. The reaction mixture was stirred at ambient temperature for 2 days and then filtered. The isolated solid was rinsed with ether to provide 10.39 g of 1-methyl-4-nitromethylpiperidin-4-ol as a white powder. An additional 1.18 g was isolated from the filtrate.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.94 mL
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

CH3NO2 (6.6 mL, 122 mmol) and MeONa (221 mg, 4.1 mmol) was added to a solution of compound 1-methylpiperidin-4-one (10 mL, 81.3 mmol) in EtOH (10 mL). After 30 min more ethanol (15 mL) was added to facilitate stirring. The reaction mixture was stirred at room temperature for 2 days and then filtered through celite. The isolated solid was washed with ether to give the product 1-methyl-4-(nitromethyl)piperidin-4-ol (5.7 g, yield 40.4%). 1H-NMR (DMSO-d6/400 MHz): δ 5.01 (s, 1H), 4.47 (s, 2H), 2.41-2.40 (m, 2H), 2.21-2.15 (m, 2H), 2.12 (s, 3H), 1.64-1.53 (m, 4H).
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
MeONa
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-(nitromethyl)piperidin-4-ol
Reactant of Route 2
1-methyl-4-(nitromethyl)piperidin-4-ol
Reactant of Route 3
1-methyl-4-(nitromethyl)piperidin-4-ol
Reactant of Route 4
1-methyl-4-(nitromethyl)piperidin-4-ol
Reactant of Route 5
1-methyl-4-(nitromethyl)piperidin-4-ol
Reactant of Route 6
1-methyl-4-(nitromethyl)piperidin-4-ol

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